N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a benzyl group and at position 5 with a (1-phenylethyl)thio moiety. The methylene bridge at position 3 connects the triazole to a 4-methoxybenzamide group. Key synthetic steps likely involve thioether formation and alkylation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-[[4-benzyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-19(21-11-7-4-8-12-21)33-26-29-28-24(30(26)18-20-9-5-3-6-10-20)17-27-25(31)22-13-15-23(32-2)16-14-22/h3-16,19H,17-18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVSSBQPPYEWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the benzyl group: This step involves the alkylation of the triazole ring with benzyl halides under basic conditions.
Attachment of the phenylethylthio group: This is typically done through a nucleophilic substitution reaction, where the triazole derivative is treated with phenylethylthiol in the presence of a base.
Formation of the methoxybenzamide moiety: This final step involves the acylation of the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The phenylethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl and phenylethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
Sulfoxides and sulfones: Formed from the oxidation of the phenylethylthio group.
Amines: Formed from the reduction of nitro groups.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
The compound is part of a broader class of triazole derivatives that have shown promising antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents. The presence of the triazole ring enhances the compound's ability to interact with biological targets, potentially leading to novel treatments for infections caused by resistant strains of microorganisms .
Cancer Research
Triazole derivatives are also being investigated for their anticancer properties. The unique structural features of N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may allow it to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, targeting specific pathways involved in disease processes. For instance, certain triazole derivatives have been found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroid hormones . This inhibition can be significant for both therapeutic applications and understanding drug interactions.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it an essential intermediate in synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals .
Synthesis of Novel Derivatives
The compound can be modified to create novel derivatives with enhanced properties. By altering functional groups or substituents on the triazole ring or benzamide moiety, researchers can tailor compounds for specific applications, such as improved solubility or bioactivity .
Coatings and Polymers
Due to its chemical stability and functional versatility, this compound can be incorporated into coatings and polymers. These materials can exhibit antimicrobial properties or enhanced mechanical strength, making them suitable for various industrial applications .
Nanotechnology Applications
In nanotechnology, this compound could play a role in developing nanocarriers for drug delivery systems. The ability to modify its surface properties allows for better interaction with biological systems, potentially improving the efficacy of therapeutic agents delivered via these nanocarriers .
Mechanism of Action
The mechanism of action of N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA topoisomerase and protein kinases, which play crucial roles in cell proliferation and survival. By binding to these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacterial pathogens.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
- Key Differences: Replaces the benzyl group with an allyl and introduces a thiazolyl-aminoethyl chain.
- Implications : The thiazole ring may enhance π-π stacking interactions, while the allyl group could reduce steric hindrance compared to the benzyl substituent in the target compound .
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Key Differences : Substitutes the benzyl group with ethylphenyl and replaces the methoxybenzamide with a simpler acetamide.
- Bioactivity : Acts as an insect olfactory receptor activator, highlighting the role of pyridinyl groups in receptor binding. The target compound’s methoxybenzamide may offer improved lipophilicity for membrane penetration .
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Key Differences : Replaces (1-phenylethyl)thio with a hydroxamic acid-containing thioether.
Substituent Effects on Physicochemical Properties
- Analysis : The target compound’s methoxybenzamide and benzyl groups contribute to higher lipophilicity (LogP ~4.2) compared to VUAA1 (LogP ~3.8). Bromine in ’s compound increases molecular weight and hydrophobicity, reducing solubility .
Spectroscopic Comparisons
| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|
| C=O (Benzamide) | 1660–1680 | 7.8–8.1 (aromatic protons) |
| C-S (Thioether) | 1240–1255 | 4.3–4.5 (SCH2) |
| OCH3 (Methoxy) | 2830–2960 | 3.7–3.9 (singlet) |
- Target Compound : Expected to show a carbonyl stretch at ~1675 cm⁻¹ and a methoxy singlet at δ 3.8 ppm. The (1-phenylethyl)thio group’s SCH2 protons may resonate at δ 4.4 .
Biological Activity
N-((4-benzyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The chemical formula of this compound is with a molecular weight of 421.56 g/mol. The structural characteristics contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The triazole ring structure is known for its role in inhibiting various enzymes, making it a candidate for further investigation in pharmacological contexts.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
-
Antiproliferative Activity :
Compound Cell Line IC50 (µM) 10 MCF-7 1.2 11 HCT116 3.7 12 HEK293 5.3 -
Antimicrobial Activity :
- Triazole derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µM against Enterococcus faecalis and moderate activity against Staphylococcus aureus and Escherichia coli .
- Antioxidative Properties :
Case Studies
Several case studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis and Evaluation :
- Comparative Analysis :
Q & A
Q. Characterization methods :
- Spectroscopy : NMR (¹H/¹³C) for structural elucidation, FT-IR for functional group analysis, and UV-Vis for electronic properties .
- Mass spectrometry : To confirm molecular weight and fragmentation patterns .
Basic: How are biological activities (e.g., antimicrobial) evaluated for this compound?
Answer:
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .
- Anti-inflammatory screening : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .
- Dose-response studies : IC₅₀ calculations using enzyme-linked assays for targets like acetylcholinesterase .
Advanced: How does solvent choice influence tautomeric equilibria in triazole-thione derivatives?
Answer:
The thione-thiol tautomerism of the triazole ring is solvent-dependent:
- Polar aprotic solvents (e.g., DMF) : Favor the thione form due to stabilization via hydrogen bonding .
- Non-polar solvents (e.g., toluene) : Shift equilibrium toward the thiol tautomer, altering reactivity in subsequent alkylation or coordination reactions .
Methodology : UV-Vis spectroscopy and DFT calculations to monitor tautomeric ratios .
Advanced: What strategies optimize reaction yields for introducing the (1-phenylethyl)thio group?
Answer:
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Temperature control : Reactions performed at 60–80°C in anhydrous acetonitrile to minimize side products .
- Stoichiometric adjustments : Excess alkylating agent (1.2–1.5 eq) to drive the reaction to completion .
Advanced: How are computational models applied to study structure-activity relationships (SAR)?
Answer:
- DFT calculations : To map electron density distributions, HOMO-LUMO gaps, and reactive sites on the triazole core .
- Molecular docking : Predict binding affinities with biological targets (e.g., bacterial enzymes) using software like AutoDock .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with antimicrobial potency .
Basic: What intermediates are critical in synthesizing this compound?
Answer:
Key intermediates include:
- Thiosemicarbazides : Synthesized from hydrazides and isothiocyanates (e.g., 2-thiophenecarboxylic acid hydrazide + phenylisothiocyanate) .
- Mannich bases : Formed via condensation of triazole-thiones with formaldehyde and amines .
- Alkylated thiols : Generated using 1-phenylethyl bromide under basic conditions .
Advanced: How is crystallographic data used to validate molecular structure?
Answer:
- X-ray diffraction : Single-crystal analysis confirms bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
- CCDC deposition : Data stored in repositories (e.g., CCDC-1441403) for reproducibility .
- Tautomer verification : Crystallography distinguishes thione vs. thiol forms in solid-state structures .
Advanced: What solvent effects impact the synthesis of triazole derivatives?
Answer:
- Polar solvents (e.g., ethanol) : Enhance cyclization rates but may promote side reactions (e.g., hydrolysis) .
- Anhydrous conditions : Critical for reactions involving moisture-sensitive reagents (e.g., chloroacetyl chloride) .
- Solvent-free synthesis : Microwave-assisted methods reduce reaction times and improve yields for some intermediates .
Basic: Which spectroscopic techniques are essential for functional group analysis?
Answer:
- ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- FT-IR : Confirms thione (C=S stretch, ~1200 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) groups .
- LC-MS : Monitors reaction progress and detects impurities .
Advanced: How do electronic properties influence biological activity?
Answer:
- Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity, enhancing enzyme inhibition (e.g., COX-2) .
- Methoxy substituents : Improve membrane permeability via lipophilicity, boosting antimicrobial efficacy .
Methodology : Hammett plots and frontier molecular orbital analysis to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
